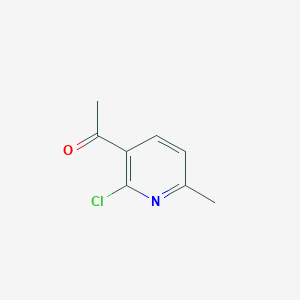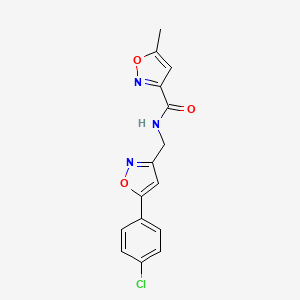![molecular formula C7H4N2O3 B2415190 4-ニトロベンゾ[d]イソキサゾール CAS No. 1823353-28-1](/img/structure/B2415190.png)
4-ニトロベンゾ[d]イソキサゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrobenzo[d]isoxazole is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms The nitro group is attached to the benzene ring, which is fused to the isoxazole ring
科学的研究の応用
4-Nitrobenzo[d]isoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and inflammation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
作用機序
Target of Action
Isoxazole compounds have been found to be potent inhibitors of enzymes such as acetylcholinesterase and have shown significant anticancer properties . They are leading the way as small molecule inhibitors (SMIs), opening new pathways for better anti-cancer therapies .
Mode of Action
For instance, they can disrupt cell-surface receptors and intracellular signaling pathways, which may help fight cancer . In the case of acetylcholinesterase, isoxazole-based compounds inhibit the enzyme, thereby affecting the neurotransmission process .
Biochemical Pathways
For instance, they can inhibit the expression of key oncogenes such as c-Myc and CDK6 . This inhibition can disrupt the normal cell cycle and induce apoptosis, leading to the death of cancer cells .
Result of Action
Isoxazole compounds have shown significant anticancer properties . They have been found to inhibit the growth of cancer cells and induce apoptosis . For instance, certain isoxazole hybrids have shown significant antiproliferative activity against HT-1080 cells .
生化学分析
Cellular Effects
Some isoxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-Nitrobenzo[d]isoxazole remains to be determined. Isoxazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring. The nitro group can be introduced through nitration reactions of the benzene ring.
For example, a typical synthetic route might involve the following steps:
Formation of Nitrile Oxide: This can be achieved by the oxidation of aldoximes or the dehydrohalogenation of nitroalkanes.
Cycloaddition Reaction: The nitrile oxide reacts with an alkyne to form the isoxazole ring.
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of 4-Nitrobenzo[d]isoxazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition reactions and efficient nitration processes to ensure high yields and purity.
化学反応の分析
Types of Reactions
4-Nitrobenzo[d]isoxazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The isoxazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Aminobenzo[d]isoxazole.
Substitution: Various substituted benzo[d]isoxazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the isoxazole ring.
類似化合物との比較
Similar Compounds
Benzoxazole: Similar structure but contains an oxygen atom instead of a nitrogen atom in the ring.
Benzisoxazole: Similar structure but lacks the nitro group.
Isoxazole: Contains the isoxazole ring but without the fused benzene ring.
Uniqueness
4-Nitrobenzo[d]isoxazole is unique due to the presence of both the nitro group and the fused isoxazole ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
4-nitro-1,2-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-9(11)6-2-1-3-7-5(6)4-8-12-7/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRLVIBSLCSATP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NOC2=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B2415114.png)

![1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2415116.png)




![4-((2-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2415124.png)
![N-(2-methoxy-5-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2415126.png)

![3-(4-(2-([1,4'-bipiperidin]-1'-yl)-2-oxoethyl)phenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B2415130.png)
